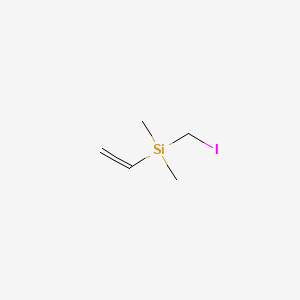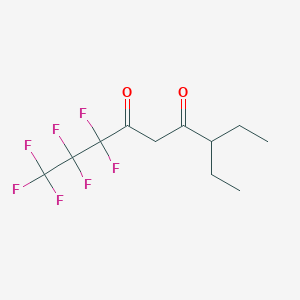![molecular formula C16H16N4O8S2 B14434153 Piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]- CAS No. 80303-91-9](/img/structure/B14434153.png)
Piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]- is a chemical compound with the molecular formula C16H16N4O8S2. This compound is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.
Vorbereitungsmethoden
The synthesis of piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]- can be achieved through various methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the combination of an amine, an isocyanide, a carboxylic acid, and an aldehyde .
Analyse Chemischer Reaktionen
Piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. For example, the reduction of the nitro groups in the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding amine derivatives .
Wissenschaftliche Forschungsanwendungen
Piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]- has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an inhibitor of certain enzymes and receptors. In medicine, piperazine derivatives are explored for their potential therapeutic effects, including their use as antiparasitic agents . Additionally, this compound is used in the development of new materials and catalysts in the industrial sector .
Wirkmechanismus
The mechanism of action of piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to exert their effects by paralyzing parasites, which allows the host body to expel the invasive organisms. This action is mediated by blocking acetylcholine at the myoneural junction and acting as an agonist on the inhibitory GABA (γ-aminobutyric acid) receptor . This neuromuscular effect is crucial for its antiparasitic activity.
Vergleich Mit ähnlichen Verbindungen
Piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]- can be compared with other similar compounds such as 1,4-bis(4-nitrophenyl)piperazine and 1,4-bis(3-aminopropyl)piperazine. These compounds share the piperazine core structure but differ in their substituents, leading to variations in their chemical and biological properties . For instance, 1,4-bis(4-nitrophenyl)piperazine has nitro groups at the para positions of the phenyl rings, while 1,4-bis(3-aminopropyl)piperazine has aminopropyl groups attached to the piperazine ring
Eigenschaften
CAS-Nummer |
80303-91-9 |
|---|---|
Molekularformel |
C16H16N4O8S2 |
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
1,4-bis[(3-nitrophenyl)sulfonyl]piperazine |
InChI |
InChI=1S/C16H16N4O8S2/c21-19(22)13-3-1-5-15(11-13)29(25,26)17-7-9-18(10-8-17)30(27,28)16-6-2-4-14(12-16)20(23)24/h1-6,11-12H,7-10H2 |
InChI-Schlüssel |
BNRSIRFDVAGMLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


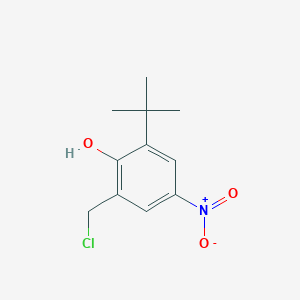
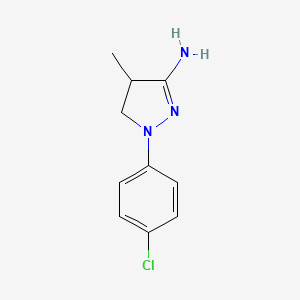
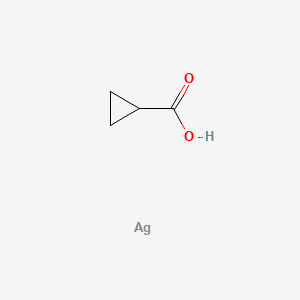
![Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate](/img/structure/B14434094.png)
silane](/img/structure/B14434100.png)
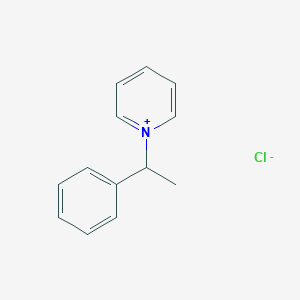
![Spiro[2.4]hept-1-ene](/img/structure/B14434106.png)

![Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane](/img/structure/B14434127.png)
